4-ニトロフェニル 2-アセトアミド-2-デオキシ-4-O-(α-L-フコピラノシル)-α-D-グルコピラノシド

説明

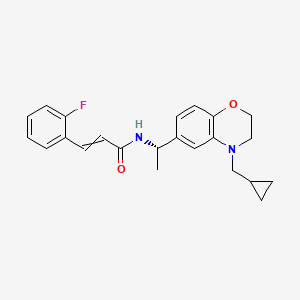

4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is a synthetic compound extensively studied in the field of biomedicine. The compound’s molecular formula is C20H28N2O12, and it has a molecular weight of 488.44 g/mol.

科学的研究の応用

4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is widely used in scientific research for its applications in chemistry, biology, medicine, and industry. It serves as a crucial tool for researchers to explore disease mechanisms and develop innovative therapeutic strategies. The compound is particularly valuable in the study of enzyme activities and the development of diagnostic tools .

作用機序

Target of Action

The primary target of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside is the enzyme N-acetylgalactosaminidase . This enzyme plays a crucial role in the metabolism of complex carbohydrates.

Mode of Action

The compound acts as a substrate for N-acetylgalactosaminidase . It interacts with the enzyme, leading to its cleavage and the release of a 4-nitrophenol moiety . This interaction results in a change in the enzyme’s activity, which can be measured by monitoring the release of 4-nitrophenol.

Biochemical Pathways

The action of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside affects the glycosaminoglycan degradation pathway . This pathway is responsible for the breakdown of complex carbohydrates in the body. The downstream effects of this interaction can influence various biological processes, including cellular communication and extracellular matrix structure.

Pharmacokinetics

Like many similar compounds, its bioavailability is likely to be influenced by factors such as absorption rate, distribution within the body, metabolism, and excretion .

Result of Action

The action of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside results in the production of a yellow solution when the β-amino glucoside substrate is cleaved . This is particularly useful for the detection and characterization of N-acetylgalactosaminidase activity in various biological samples .

Action Environment

The action, efficacy, and stability of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-α-D-glucopyranoside can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound or its target enzyme .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside involves a combination of chemical and biocatalytic steps. One method includes the chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis . Fungal β-N-acetylhexosaminidase from Penicillium oxalicum is used due to its high chemo- and regioselectivity towards the β-anomeric N-acetylgalactosamine derivative .

Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The production process involves cleanroom environments ranging from Class 100 to Class 100,000.

化学反応の分析

Types of Reactions: 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside undergoes various chemical reactions, including hydrolysis and enzymatic reactions. It is commonly used as a substrate to detect and characterize enzymes such as α-N-acetylgalactosaminidase .

Common Reagents and Conditions: The enzymatic hydrolysis of this compound involves reagents like β-N-acetylhexosaminidase and specific conditions such as optimal pH and temperature to ensure high activity and selectivity .

Major Products Formed: The major product formed from the enzymatic hydrolysis of this compound is 4-nitrophenolate, which can be measured spectrophotometrically at 405 nm .

類似化合物との比較

Similar Compounds:

- 4-Nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

- p-Nitrophenyl N-acetyl-β-D-glucosaminide

- 4-Nitrophenyl N-acetyl-β-D-glucosaminide

Uniqueness: Compared to similar compounds, 4-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside is unique due to its specific structure, which includes the α-L-fucopyranosyl moiety. This structural feature enhances its selectivity and efficacy in enzymatic reactions, making it a valuable tool in biochemical research.

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O12/c1-8-14(25)16(27)17(28)20(31-8)34-18-12(7-23)33-19(13(15(18)26)21-9(2)24)32-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,23,25-28H,7H2,1-2H3,(H,21,24)/t8-,12+,13+,14+,15+,16+,17-,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGZMRCVWYGGHU-PIRDJKQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120478 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259143-52-7 | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259143-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl 2-(acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/new.no-structure.jpg)

![methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140289.png)

![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)

![4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(4-phenylmethoxyphenyl)pentanamide](/img/structure/B1140298.png)